molecular formula C6H7N3O2 B2438624 1-Cyclopropyl-4-nitro-1H-pyrazole CAS No. 1240568-16-4

1-Cyclopropyl-4-nitro-1H-pyrazole

Cat. No. B2438624
CAS RN: 1240568-16-4
M. Wt: 153.141
InChI Key: XTOMBOSUZBTHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclopropyl-4-nitro-1H-pyrazole” is a chemical compound with the CAS Number: 1240568-16-4 and a molecular weight of 153.14 . It has a linear formula of C6H7N3O2 . The compound is typically stored in a dry environment at 2-8°C . It is usually in a solid, semi-solid, or liquid form .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-4-nitro-1H-pyrazole” is represented by the linear formula C6H7N3O2 . For a more detailed structural analysis, one would need to refer to specialized resources or tools such as crystallography studies or computational chemistry software.


Physical And Chemical Properties Analysis

“1-Cyclopropyl-4-nitro-1H-pyrazole” is a solid, semi-solid, or liquid compound . It has a molecular weight of 153.14 . The compound is typically stored in a dry environment at 2-8°C . For more specific physical and chemical properties, one would need to refer to a detailed material safety data sheet or similar resources.

Scientific Research Applications

Neurological Disorders: Parkinson’s Disease

The compound has been investigated for its role in treating Parkinson’s disease. Specifically, it can be used in the synthesis of highly selective, brain-penetrant aminopyrazole LRRK2 inhibitors. These inhibitors hold promise as potential therapeutic agents for managing Parkinson’s disease symptoms .

Crystallography and Structural Studies

Researchers have explored the crystal structure of related pyrazole derivatives, including 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid. Understanding the crystallographic properties aids in predicting its behavior, interactions, and stability in various environments .

Safety And Hazards

The safety information available indicates that “1-Cyclopropyl-4-nitro-1H-pyrazole” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302 . Precautionary statements include P280-P305+P351+P338 . For more detailed safety and hazard information, one should refer to the material safety data sheet (MSDS) for this compound .

Future Directions

The future directions for the study and use of “1-Cyclopropyl-4-nitro-1H-pyrazole” would depend on the specific context, such as the field of study or the intended application. Given the wide range of biological activities exhibited by pyrazole derivatives , potential future directions could include further exploration of these activities, development of new synthesis methods, or investigation of novel applications in areas such as medicine or agriculture.

properties

IUPAC Name

1-cyclopropyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-9(11)6-3-7-8(4-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOMBOSUZBTHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-nitro-1H-pyrazole

Synthesis routes and methods

Procedure details

A 100-mL three-neck round-bottomed flask equipped with a reflux condenser and magnetic stirrer was purged with nitrogen and charged with 4-nitropyrazole (500 mg, 4.42 mmol), cyclopropylboronic acid (760 mg, 8.84 mmol), sodium carbonate (937 mg, 8.84 mmol), 2,2′-bipryidyl (690 mg, 4.42 mmol), and dichloroethane (45 mL). After bubbling nitrogen through the resulting suspension for 30 min, copper (II) acetate (802 mg, 4.42 mmol) was added, and the reaction mixture was heated at 70° C. (oil bath temperature) for 6 h. After this time, the mixture was cooled to room temperature and filtered. The filtrate was diluted with ethyl acetate (150 mL) and water (30 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (silica, 0% to 50% ethyl acetate/hexanes) to afford a 37% yield (185 mg) of 109a as an off-white solid: mp 44-45° C.; 1H NMR (500 MHz, CDCl3) δ 8.18 (s, 1H), 8.03 (s, 1H), 3.67 (s, 1H), 1.16 (m, 4H); MS (APCI+) m/z 154.1 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
937 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
802 mg
Type
catalyst
Reaction Step Two
Name
Yield
37%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.